BenchChemオンラインストアへようこそ!

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide

Chemical Procurement Purity Quality Control

For drug discovery programs targeting CNS-penetrant LRRK2 inhibitors (IC₅₀ ~12 nM) or selective androgen receptor degraders, this specific 3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide scaffold is non-negotiable. The 4-amino group is essential for kinase hinge-binding, and the N-methyl amide governs metabolic stability. Do not risk potency loss with des-methyl or 2-substituted isomers. Ensure your supplier provides CAS 1248150-30-2 specifically, verified for use in mitochondrial Complex I inhibitor optimization.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B15324862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCNC(=O)CCN1C=C(C=N1)N
InChIInChI=1S/C7H12N4O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3,8H2,1H3,(H,9,12)
InChIKeyDXBWEZJGUYIJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide – Chemical Identity, Class, and Procurement Baseline


3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide (CAS 1248150-30-2, MF C₇H₁₂N₄O, MW 168.20 g/mol) is a small-molecule pyrazole amide belonging to the aminopyrazole-propanamide class . The compound features a 4-amino-1H-pyrazole core linked via an N1-propyl chain to an N-methyl carboxamide terminus. It is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinases, androgen receptor signaling, and mitochondrial complex I, and has been explicitly claimed in patent families as an intermediate for LRRK2 inhibitors [1]. Commercially, it is offered by multiple suppliers at purity grades ranging from 95% to 98% for research use only .

Why Generic Substitution Fails for 3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide


Seemingly minor modifications to the pyrazole-1-propanamide scaffold profoundly alter target engagement, selectivity, and pharmacokinetics. The presence and position of the 4-amino group are critical for hydrogen-bonding interactions in kinase ATP-binding pockets, while the N-methyl amide governs both metabolic stability and solubility . For example, replacement of the N-methyl amide with a primary amide (des-methyl analog) has been shown to substantially reduce cellular permeability in aminopyrazole series, whereas the 2-substituted positional isomer (2-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide) yields a different spatial orientation of the amide vector that disrupts key binding interactions in LRRK2 and CDK inhibitor pharmacophores [1]. Thus, generic substitution without quantitative comparative data risks selecting a compound with reduced target potency and altered ADME properties.

Quantitative Differentiation of 3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide from Closest Analogs


Purity and Quality Control: Higher Commercial Grade vs. Primary Amide Analog

3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide is available at 98% purity (HPLC) from Leyan , exceeding the typical 95% purity specification of the primary amide analog 3-(4-amino-1H-pyrazol-1-yl)propanamide (CAS 1152577-28-0) offered by AKSci . The higher purity grade is confirmed by NMR, HPLC, and GC batch analysis, making it more suitable for sensitive biochemical assays where impurities could confound results.

Chemical Procurement Purity Quality Control

LRRK2 Patent Inclusion as Preferred Intermediate

In WO2022197577A1, 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is explicitly claimed as a preferred intermediate for the synthesis of potent LRRK2 inhibitors (Formula I derivatives) [1]. The patent discloses that the N-methylpropanamide linker provides optimal spacing for key hinge-binding interactions, whereas the des-methyl analog resulted in >10-fold loss in LRRK2 biochemical potency (representative compound IC₅₀ shift from 12 nM to >150 nM) when evaluated in the same assay cascade [1].

LRRK2 Kinase Parkinson's Disease Medicinal Chemistry

Microsomal Metabolic Stability: Aminopyrazole Alert Mitigation

Aminopyrazole derivatives are known to undergo metabolic bioactivation to form reactive intermediates, as demonstrated by glutathione ethyl ester trapping studies in human liver microsomes [1]. While 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide contains the aminopyrazole structural alert, the presence of the N-methyl amide side chain has been shown to moderately reduce the extent of reactive metabolite formation compared to unsubstituted primary amide analogs in a related pyrazole amide series (GSH adduct peak area ratio reduced from 2.8 to 1.1 in the N-methyl series versus primary amide) [1].

Drug Metabolism Reactive Metabolites Safety

Optimal Application Scenarios for 3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide


LRRK2 Kinase Inhibitor Lead Optimization

For programs developing CNS-penetrant LRRK2 inhibitors for Parkinson's disease, 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide serves as a preferred intermediate due to its demonstrated ability to produce high-potency inhibitors (IC₅₀ ~12 nM) when elaborated with (hetero)aroyl groups [1]. The N-methyl amide provides optimal pharmacokinetic properties, and the 4-amino group is essential for hinge-binding interactions to the kinase.

Androgen Receptor Degrader (SARD) Scaffold Assembly

This compound is a key building block for constructing pyrazol-1-yl-propanamide-based selective androgen receptor degraders. Published SAR shows that the N-methylpropanamide linker is critical for achieving both potent AR antagonism (Ki ~0.5-2 μM) and degradation activity (60-80% AR degradation at 10 μM) in enzalutamide-resistant prostate cancer models [2].

Mitochondrial Complex I Inhibitor Optimization

In the design of novel mitochondrial Complex I inhibitors derived from IACS-010759, the pyrazole-amide scaffold incorporating this intermediate has yielded compounds with significantly improved maximum tolerated doses (MTD up to 68 mg/kg vs. 6.5 mg/kg for IACS-010759) while retaining potent anti-proliferative activity [3]. Researchers should prioritize this intermediate when optimizing the linker region for safety margins.

Quote Request

Request a Quote for 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.